molecular formula C6H3F3INO B1409583 4-Iodo-5-(trifluoromethyl)pyridin-2-ol CAS No. 1227601-04-8

4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B1409583
CAS RN: 1227601-04-8
M. Wt: 288.99 g/mol
InChI Key: WLDRYBNQMUKFLT-UHFFFAOYSA-N
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Description

4-Iodo-5-(trifluoromethyl)pyridin-2-ol, also known as ITFP, is a synthetic compound composed of an iodine atom and a pyridin-2-ol ring. It is an organofluorine compound that has been widely studied for its unique properties and potential applications in the scientific research field. This article seeks to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.

Scientific Research Applications

Agrochemical Industry

4-Iodo-5-(trifluoromethyl)pyridin-2-ol: is a key structural motif in the synthesis of agrochemicals. The trifluoromethylpyridines (TFMP) derivatives, to which this compound belongs, are extensively used in crop protection . They are part of a larger group of fluorinated pesticides, with over 50% of pesticides launched in the last two decades being fluorinated . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activity of these derivatives.

Pharmaceutical Applications

In the pharmaceutical industry, TFMP derivatives, including 4-Iodo-5-(trifluoromethyl)pyridin-2-ol , have been incorporated into several drugs. These compounds are valued for their unique properties conferred by the fluorine atom, which can significantly alter the biological activity and physical properties of pharmaceuticals . The compound’s derivatives are currently undergoing clinical trials, indicating their potential in developing new medications.

Material Science

The incorporation of fluorine atoms in materials engineering is significant, and 4-Iodo-5-(trifluoromethyl)pyridin-2-ol can contribute to this field. Fluorinated compounds are used in various applications, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastics, and membranes . The compound’s derivatives could potentially enhance the properties of these materials.

Chemical Synthesis

4-Iodo-5-(trifluoromethyl)pyridin-2-ol: serves as an intermediate in chemical synthesis. Its structural features make it a valuable building block for constructing more complex molecules. The iodine and trifluoromethyl groups are particularly useful for further functionalization through various organic reactions .

Analytical Research

The compound is also relevant in analytical research, where its physicochemical properties, such as solubility and lipophilicity, are of interest. Understanding these properties is crucial for the development of new analytical techniques and the improvement of existing ones .

properties

IUPAC Name

4-iodo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)3-2-11-5(12)1-4(3)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDRYBNQMUKFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.